An In-Depth Technical Guide to the Physicochemical Properties of 7-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 7-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid
Abstract: The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its wide spectrum of biological activities.[1][2][3] This guide provides a comprehensive technical overview of a specific derivative, 7-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid. We delve into its core physicochemical properties, which are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. This document is intended for researchers, scientists, and drug development professionals, offering not only predicted and analogous experimental data but also detailed, field-proven protocols for their empirical determination. By explaining the causality behind experimental choices, we aim to equip scientists with the necessary tools to rigorously characterize this and similar molecules for therapeutic development.
Introduction to the Imidazo[1,2-a]pyrimidine Core and its Significance
A Privileged Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyrimidine nucleus is a fused heterocyclic system that serves as a synthetic bioisostere of natural purine bases.[1] This structural mimicry allows it to interact with a wide array of biological targets, leading to diverse pharmacological effects. Derivatives of this scaffold have been extensively investigated and developed for various therapeutic applications, including as anxiolytic, anticonvulsant, anti-inflammatory, and antimicrobial agents.[1][3][4][5] The versatility and synthetic accessibility of this core make it a highly attractive starting point for the design of novel drug candidates.[1][2]
Profile of 7-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid
This guide focuses on 7-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid, a specific analog featuring a methyl group at the 7-position and a carboxylic acid at the 3-position. These substitutions are expected to modulate the molecule's electronic and steric properties, thereby influencing its binding affinity, selectivity, and overall physicochemical profile compared to the parent scaffold.
Chemical Structure:
(Structure of 7-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid)
The Critical Role of Physicochemical Profiling in Drug Discovery
The journey of a drug candidate from discovery to clinical application is profoundly influenced by its physicochemical properties. Characteristics such as solubility, lipophilicity (logP/D), and ionization constant (pKa) are fundamental to a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7] Early and accurate characterization of these properties is essential for identifying lead candidates with favorable drug-like qualities, guiding formulation development, and predicting in vivo performance.[7][8]
Core Physicochemical Properties: Data & Analysis
Direct experimental data for 7-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid is not extensively available in the public domain. The following table summarizes key properties, combining calculated values for the target molecule with experimental data from closely related analogs to provide a scientifically grounded profile.
| Property | Predicted/Analog Value | Method / Source (Reference Compound) |
| Molecular Formula | C₈H₇N₃O₂ | - |
| Molecular Weight | 177.16 g/mol | Calculated |
| Melting Point (°C) | 194–197 | Experimental (for a related amine derivative)[4] |
| cLogP | 0.4361 | Computational (for 7-Methoxy analog)[9] |
| Topological Polar Surface Area (TPSA) | 76.72 Ų | Computational (for 7-Methoxy analog)[9] |
| Hydrogen Bond Donors | 1 | Computational (for 7-Methoxy analog)[9] |
| Hydrogen Bond Acceptors | 5 | Computational (for 7-Methoxy analog)[9] |
| Acidic pKa (Apparent) | ~3.29 | Predicted (for a related pyrimidine carboxylic acid)[10] |
| Basic pKa (Apparent) | ~6.50 | Predicted (for a related pyrimidine carboxylic acid)[10] |
| Aqueous Solubility (mol/L) | Low (Predicted) | Structure suggests poor solubility due to the fused aromatic system. |
Experimental Determination Protocols
As a self-validating system, empirical determination is paramount. The following sections detail robust, standard methodologies for measuring the key physicochemical properties of novel compounds like 7-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid.
Lipophilicity (logP/logD) Determination via Shake-Flask Method
Causality & Rationale: Lipophilicity is a critical parameter that governs a drug's ability to cross biological membranes. The octanol-water partition coefficient (logP for neutral species) and distribution coefficient (logD for ionizable species at a specific pH) are the gold standards for its measurement. For an ionizable molecule like our target, determining logD at physiological pH (e.g., 7.4) is more relevant for predicting in vivo behavior than logP.
Protocol:
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Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate this buffer with n-octanol and, conversely, pre-saturate n-octanol with the pH 7.4 buffer by mixing them vigorously for 24 hours and then allowing the phases to separate.
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Compound Addition: Prepare a stock solution of 7-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing a known volume of the pre-saturated buffer (e.g., 1 mL) and pre-saturated n-octanol (e.g., 1 mL). The final DMSO concentration should be kept low (<1%) to avoid co-solvent effects.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the aqueous and octanol phases.
-
Sampling and Analysis: Carefully sample a precise aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV.
-
Calculation: Calculate logD using the formula: logD = log₁₀( [Compound]octanol / [Compound]aqueous )
Caption: Workflow for logD determination using the shake-flask method.
Acid Dissociation Constant (pKa) Determination
Causality & Rationale: The pKa value defines the extent of ionization of a molecule at a given pH. This is crucial as it directly impacts solubility, absorption, and the ability to interact with ionic residues in target proteins. 7-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid is amphoteric, possessing an acidic carboxylic acid group and basic nitrogen atoms within the fused ring system. Potentiometric titration is a highly accurate method for determining these pKa values.
Protocol:
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Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water, often with a co-solvent like methanol or DMSO if solubility is low. The solution should be free of CO₂.
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Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (25°C). Use a calibrated pH electrode and an automated titrator.
-
Acidic pKa Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition.
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Basic pKa Titration: In a separate experiment, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic nitrogen centers.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the midpoint of the buffer region on the titration curve). Alternatively, the inflection point of the first derivative plot (dpH/dV) corresponds to the equivalence point, which can be used to find the half-equivalence point.
Caption: Workflow for pKa determination via potentiometric titration.
Aqueous Solubility Determination
Causality & Rationale: Aqueous solubility is a primary determinant of oral bioavailability and dissolution rate. The equilibrium solubility, determined by the shake-flask method, is considered the most reliable measurement and is required for regulatory submissions.
Protocol:
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Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different, physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved states is achieved.
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Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. For fine suspensions, centrifugation or filtration (using a low-binding filter, e.g., PVDF) is necessary to obtain a clear supernatant.
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Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.
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Verification: Visually inspect the solid material remaining in the vials to ensure that no phase transition or degradation has occurred during the experiment.
Structure-Property Relationships
The physicochemical properties of 7-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid are a direct consequence of its molecular structure. Understanding these relationships is key to designing improved analogs.
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